molecular formula C15H13FN2O4 B6393989 2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid CAS No. 1261968-05-1

2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid

Cat. No.: B6393989
CAS No.: 1261968-05-1
M. Wt: 304.27 g/mol
InChI Key: GFOFOFSBCVPRBI-UHFFFAOYSA-N
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Description

2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid is a complex organic compound that belongs to the class of isonicotinic acids It features a fluorinated phenyl group and an ethoxycarbonyl moiety, making it a unique derivative of isonicotinic acid

Properties

IUPAC Name

2-amino-5-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4/c1-2-22-15(21)9-4-3-8(5-12(9)16)11-7-18-13(17)6-10(11)14(19)20/h3-7H,2H2,1H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOFOFSBCVPRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688310
Record name 2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-05-1
Record name 2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process, including crystallization and chromatography, is crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of the fluorinated phenyl group and ethoxycarbonyl moiety can enhance its binding affinity and specificity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. The fluorinated phenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

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